(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate
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Overview
Description
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and a phenyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate typically involves multiple steps:
Formation of the Butenedioic Acid Moiety: This can be achieved through the oxidation of butene derivatives using oxidizing agents such as potassium permanganate or ozone.
Synthesis of the Phenyl Carbamate Group: This involves the reaction of phenyl isocyanate with N,N-dimethylamine under controlled conditions to form the carbamate linkage.
Coupling of the Two Moieties: The final step involves coupling the butenedioic acid moiety with the phenyl carbamate group using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl)phenyl) N,N-dimethylcarbamate
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-methoxyphenoxy)propyl)phenyl) N,N-dimethylcarbamate
- (E)-But-2-enedioic acid; (4-((1S)-1-(methylamino)-3-(4-chlorophenoxy)propyl)phenyl) N,N-dimethylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group, for example, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C42H50N6O14 |
---|---|
Molecular Weight |
862.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/2C19H23N3O5.C4H4O4/c2*1-20-18(12-13-26-16-10-6-15(7-11-16)22(24)25)14-4-8-17(9-5-14)27-19(23)21(2)3;5-3(6)1-2-4(7)8/h2*4-11,18,20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*18-;/m00./s1 |
InChI Key |
JOSUCKKYZJUIPW-SOBORHNCSA-N |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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